![molecular formula C30H35NO2 B010029 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine CAS No. 107752-02-3](/img/structure/B10029.png)
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine, also known as MPTP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPTP is a complex organic molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is complex and not fully understood. It is believed that 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine acts as a neurotoxin, specifically targeting dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been shown to have an effect on other neurotransmitters, such as serotonin and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has a variety of biochemical and physiological effects, which make it a valuable tool for scientific research. In addition to its effect on dopamine levels, 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been shown to alter the expression of genes involved in inflammation and oxidative stress. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been shown to affect mitochondrial function, which is important for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is also relatively easy to synthesize, which allows for large-scale production. However, there are also limitations to using 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the effects of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine on animal models may not fully reflect the effects in humans, which can limit its usefulness in drug development.
Direcciones Futuras
There are several future directions for research on 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine. One area of focus is on developing new treatments for Parkinson's disease and other neurological disorders. Researchers are also studying the mechanisms of action of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine in order to better understand its effects on the brain. Additionally, there is interest in developing new analogs of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine that may have improved therapeutic properties. Overall, 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is a valuable tool for scientific research, and its potential therapeutic applications make it an important area of study for the future.
Métodos De Síntesis
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine can be synthesized using a variety of methods, but the most common approach is through a multi-step synthesis process. The starting materials for 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine synthesis are typically commercially available, and the reaction conditions can be optimized to obtain high yields of the final product. The synthesis of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is a complex process that requires specialized knowledge and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been used extensively in scientific research for its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been studied for its potential use in treating other neurological disorders, such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
107752-02-3 |
|---|---|
Nombre del producto |
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine |
Fórmula molecular |
C30H35NO2 |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO2/c1-32-27-16-17-29-25(22-27)10-7-11-28(23-8-3-2-4-9-23)30(29)24-12-14-26(15-13-24)33-21-20-31-18-5-6-19-31/h2-4,8-9,12-17,22,28,30H,5-7,10-11,18-21H2,1H3 |
Clave InChI |
MYYLUVFDSKPOET-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
SMILES canónico |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Sinónimos |
1-(4-pyrrolidinoethoxyphenyl)-2-phenyl-7-methoxybenzosuberan compound 80-290 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



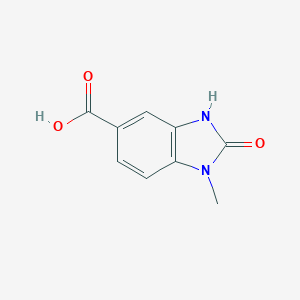
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
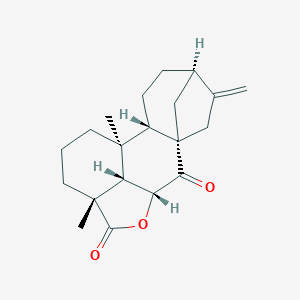
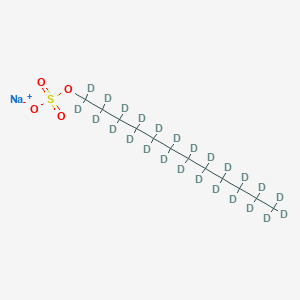
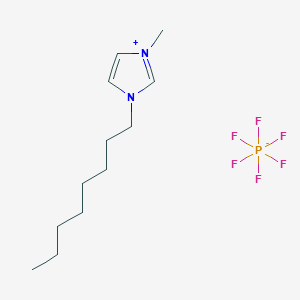
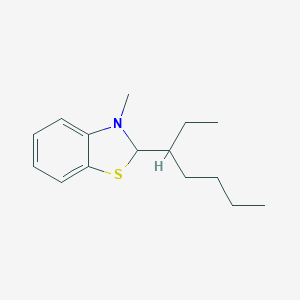
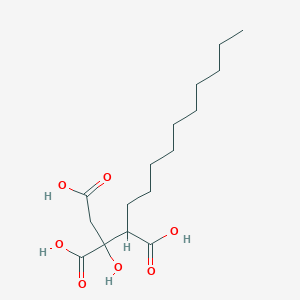
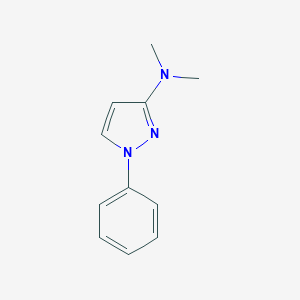
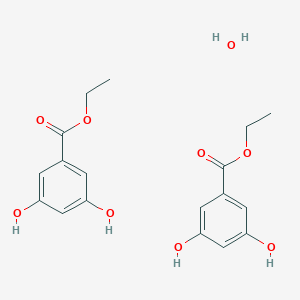
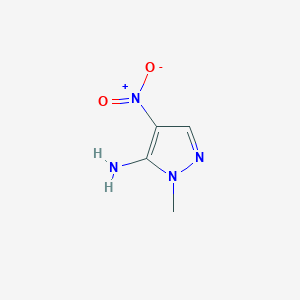
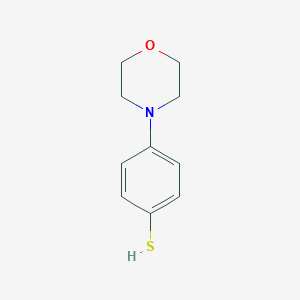
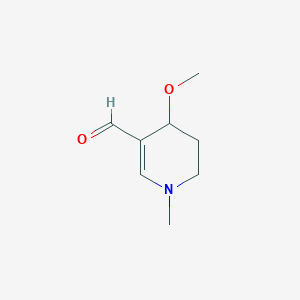
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)